molecular formula C15H22O3 B14856519 4-(Cyclohexyloxy)-2-isopropoxyphenol

4-(Cyclohexyloxy)-2-isopropoxyphenol

Cat. No.: B14856519
M. Wt: 250.33 g/mol
InChI Key: PWAMFKKPELHLEQ-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-2-isopropoxyphenol is an organic compound characterized by the presence of a cyclohexyloxy group and an isopropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-2-isopropoxyphenol can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the reaction would involve the use of cyclohexanol and isopropyl alcohol as starting materials, which are converted to their respective alkoxides using a strong base such as sodium hydride (NaH) or potassium hydride (KH). These alkoxides then react with a suitable phenol derivative to form the desired ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-2-isopropoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-(Cyclohexyloxy)-2-isopropoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexyloxy)-4-oxobutanoic acid
  • 6-Chloro-4-(Cyclohexyloxy)-3-isopropylquinolin-2(1H)-one

Uniqueness

4-(Cyclohexyloxy)-2-isopropoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

4-cyclohexyloxy-2-propan-2-yloxyphenol

InChI

InChI=1S/C15H22O3/c1-11(2)17-15-10-13(8-9-14(15)16)18-12-6-4-3-5-7-12/h8-12,16H,3-7H2,1-2H3

InChI Key

PWAMFKKPELHLEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC2CCCCC2)O

Origin of Product

United States

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